molecular formula C10H18S B12674384 (Z)-3,7-Dimethylocta-2,6-diene-1-thiol CAS No. 61758-03-0

(Z)-3,7-Dimethylocta-2,6-diene-1-thiol

Cat. No.: B12674384
CAS No.: 61758-03-0
M. Wt: 170.32 g/mol
InChI Key: FACAUSJJVBMWLV-YFHOEESVSA-N
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Description

(Z)-3,7-Dimethylocta-2,6-diene-1-thiol: is an organic compound characterized by its unique structure, which includes a thiol group (-SH) attached to a diene system. This compound is known for its distinct odor and is often found in various natural sources, including essential oils. Its chemical structure allows it to participate in a variety of chemical reactions, making it a compound of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3,7-Dimethylocta-2,6-diene-1-thiol typically involves the use of starting materials such as geraniol or nerol, which are isomers of each other. The thiol group is introduced through a series of reactions, including halogenation followed by nucleophilic substitution with a thiol reagent. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triphenylphosphine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (Z)-3,7-Dimethylocta-2,6-diene-1-thiol can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding alkane thiol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiol group, leading to the formation of various derivatives. Common reagents include alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions include disulfides, sulfonic acids, and various substituted thiols, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, (Z)-3,7-Dimethylocta-2,6-diene-1-thiol is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential role in cellular signaling and as a modulator of enzyme activity. Its thiol group can interact with various biomolecules, influencing their function.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties, including its antioxidant and antimicrobial activities. It is also explored as a potential drug candidate for treating various diseases.

Industry: In the industrial sector, this compound is used in the formulation of fragrances and flavors due to its distinct odor. It is also employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-3,7-Dimethylocta-2,6-diene-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, modulating their activity. This interaction can influence various cellular pathways, including those involved in oxidative stress and inflammation.

Comparison with Similar Compounds

    Geraniol: An isomer of (Z)-3,7-Dimethylocta-2,6-diene-1-thiol, geraniol lacks the thiol group but shares a similar diene structure.

    Nerol: Another isomer, nerol, also lacks the thiol group but has a similar structure to geraniol.

    Linalool: A related compound with a similar backbone but different functional groups, linalool is commonly found in essential oils.

Uniqueness: The presence of the thiol group in this compound distinguishes it from its isomers and related compounds. This functional group imparts unique reactivity and properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

61758-03-0

Molecular Formula

C10H18S

Molecular Weight

170.32 g/mol

IUPAC Name

(2Z)-3,7-dimethylocta-2,6-diene-1-thiol

InChI

InChI=1S/C10H18S/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7-

InChI Key

FACAUSJJVBMWLV-YFHOEESVSA-N

Isomeric SMILES

CC(=CCC/C(=C\CS)/C)C

Canonical SMILES

CC(=CCCC(=CCS)C)C

boiling_point

58.00 °C. @ 0.35 mm Hg

Origin of Product

United States

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